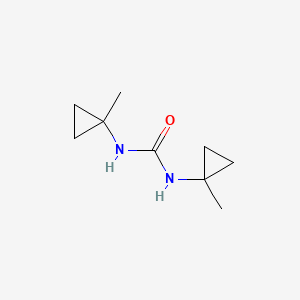

1,3-Bis(1-methylcyclopropyl)urea

Description

Significance of Urea (B33335) Frameworks in Organic Synthesis and Materials Science

The urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, is a versatile and crucial component in modern chemistry. First synthesized from inorganic precursors by Friedrich Wöhler in 1828, this discovery marked a pivotal moment in the history of organic chemistry. nih.gov Urea derivatives are noted for the ability of their functionality to form multiple, stable hydrogen bonds, a characteristic that is central to their role in drug development and medicinal chemistry. nih.gov

In the realm of organic synthesis, substituted ureas are key starting materials and intermediates for creating a wide range of molecules, including bioactive heterocyclic compounds. researchgate.net Their applications are extensive, appearing in pharmaceuticals, agrochemicals like herbicides, polymers, and dyes. researchgate.netrsc.org The synthesis of these derivatives has evolved from traditional methods using hazardous reagents like phosgene (B1210022) to safer, more environmentally friendly routes. nih.govrsc.org

The conformational preferences of urea derivatives are heavily influenced by the substituents on the nitrogen atoms, which in turn dictates their interaction with biological targets or their properties in materials. nih.gov This structural tunability makes the urea framework a consistently relevant subject of research and application. researchgate.net

The Role of Cyclopropyl (B3062369) Substituents in Molecular Design

The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. It is a powerful design element in medicinal chemistry and molecular design, frequently appearing in approved drug molecules. iris-biotech.descientificupdate.com The unique geometry and electronic properties of the cyclopropyl ring impart significant advantages to a parent molecule. hyphadiscovery.com

Key features of the cyclopropyl ring include the coplanarity of its three carbon atoms and its relatively short and strong C-C and C-H bonds, which possess an enhanced π-character. acs.orgnih.gov These characteristics allow the cyclopropyl group to act as a rigid linker or a bioisosteric replacement for other groups like alkenes. scientificupdate.com Its incorporation into a molecule can introduce conformational constraints, which can be entropically favorable for binding to a biological target. iris-biotech.deacs.org

Furthermore, the introduction of a cyclopropyl moiety can significantly influence a molecule's properties by:

Enhancing metabolic stability : The high C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

Improving potency and reducing off-target effects . scientificupdate.comacs.org

Altering lipophilicity and pKa . iris-biotech.de

Increasing brain permeability and decreasing plasma clearance . acs.orgnih.gov

For instance, substituting a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can protect the molecule from oxidation. iris-biotech.de However, the presence of an amine directly attached to the cyclopropyl ring can sometimes lead to undesirable metabolic pathways. hyphadiscovery.com To counter this, further substitution on the cyclopropyl ring itself, such as with a methyl group, has been explored to block oxidation and enhance potency. hyphadiscovery.com

Contextualizing 1,3-Bis(1-methylcyclopropyl)urea within Modern Chemical Research

The compound this compound exists at the confluence of the principles outlined above. It is a symmetrically disubstituted urea, where each nitrogen atom bears a 1-methylcyclopropyl group. This specific substitution pattern combines the structural rigidity and hydrogen-bonding capabilities of the urea core with the unique conformational and metabolic properties conferred by the methyl-substituted cyclopropyl rings.

While extensive research on this compound itself is not widely published in leading journals, its structure is of significant interest. The synthesis of related disubstituted ureas containing polycyclic fragments is an active area of research, often targeting the development of potent enzyme inhibitors. nih.gov The general methodologies for creating such ureas often involve the reaction of an appropriate amine with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or the reaction of an isocyanate with an amine. nih.gov

The study of molecules like this compound contributes to a deeper understanding of how specific substitutions on both the urea and cyclopropyl motifs can fine-tune molecular properties for various applications in chemical biology and materials science.

Chemical and Physical Properties

Based on available data for this compound and related compounds, we can compile its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2044706-57-0 | glpbio.com |

| Molecular Formula | C₉H₁₆N₂O | glpbio.com |

| Molecular Weight | 168.2361 g/mol | glpbio.com |

This table is interactive. Click on the headers to sort.

Further research into symmetrically substituted cyclopropyl ureas would be necessary to fully characterize their reactivity and potential applications. The presence of the methyl group on the cyclopropyl ring is a key feature, potentially blocking metabolic oxidation that can occur at the unsubstituted cyclopropyl position, thereby enhancing the molecule's stability and potential as a lead compound in drug discovery. hyphadiscovery.com

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1'-carbonyldiimidazole |

| This compound |

| Carbon Dioxide |

| Phosgene |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1-methylcyclopropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAONROYYJWQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC(=O)NC2(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,3 Bis 1 Methylcyclopropyl Urea

General Reactivity Patterns of Substituted Ureas

Substituted ureas are a versatile class of organic compounds, and their reactivity is characterized by the chemistry of the urea (B33335) functional group. This includes oxidation, reduction, and substitution reactions.

Oxidation Reactions

The oxidation of substituted ureas can lead to a variety of products, depending on the oxidizing agent and the nature of the substituents on the urea nitrogen atoms. Generally, oxidation can target the nitrogen atoms or the carbonyl carbon. For instance, the use of strong oxidizing agents can lead to the formation of azo compounds or other nitrogen-containing species. The electrochemical oxidation of urea, for example, has been studied as a method for urea removal and hydrogen production, where it is oxidized at the anode. rsc.org

In the context of organic synthesis, the oxidation of isonitriles, which can be considered related to urea synthesis, to isocyanates is a key transformation. organic-chemistry.org This highlights the susceptibility of related C-N systems to oxidation.

Reduction Reactions

The reduction of substituted ureas typically requires strong reducing agents and can result in the formation of formamides and amines. rsc.org The catalytic hydrogenation of urea derivatives is a significant area of research, with the potential to convert CO2-derived ureas into valuable chemicals like methylamines and methanol (B129727). rsc.org The selectivity of the reduction, whether it yields formamides (a two-electron reduction) or further reduces to methylamines and methanol (a six-electron reduction), can be controlled by tuning the reaction conditions and catalyst system. rsc.org

For example, the hydrogenation of urea derivatives to methanol has been achieved using various catalytic systems, including those based on ruthenium and iridium. rsc.org

Substitution Reactions

Nucleophilic substitution at the carbonyl carbon is a fundamental reaction of ureas. Generally, ureas are considered relatively inert towards nucleophiles and often require harsh conditions such as high temperatures or acidic/basic catalysis to react. nih.gov However, the reactivity can be significantly influenced by the steric hindrance of the substituents on the nitrogen atoms. nih.gov

Hindered trisubstituted ureas have been shown to undergo facile substitution reactions with a range of nucleophiles, including alcohols, amines, and thiols, under neutral conditions. nih.gov This enhanced reactivity is attributed to the urea acting as a "masked isocyanate," which can be generated in situ and then trapped by the nucleophile. nih.gov The reaction mechanism is thought to involve a nucleophile-mediated proton switch to form a zwitterionic intermediate or directly generate the isocyanate. nih.gov

The synthesis of N-substituted ureas often involves the reaction of amines with isocyanates, which are themselves commonly generated from amines and phosgene (B1210022) or safer alternatives like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govrsc.org Other methods to achieve substitution include Hofmann, Curtius, and Lossen rearrangements, which generate isocyanate intermediates in situ. rsc.org

| Reaction Type | Reagents/Conditions | Products | Reference |

| Oxidation | Electrochemical oxidation | N2, CO2, H2 | rsc.org |

| Reduction | Catalytic Hydrogenation (e.g., Ru, Ir catalysts) | Formamides, Methylamines, Methanol | rsc.org |

| Substitution | Nucleophiles (alcohols, amines, thiols) with hindered ureas | Carbamates, new ureas, thiocarbamates | nih.gov |

| Substitution | Amines with isocyanates | N-substituted ureas | nih.gov |

Unique Reactivity Arising from the 1-Methylcyclopropyl Moiety

The presence of the 1-methylcyclopropyl groups in 1,3-bis(1-methylcyclopropyl)urea introduces unique reaction pathways that are not observed in ureas with simple alkyl or aryl substituents. These are primarily related to the inherent strain of the three-membered ring.

Cyclopropane (B1198618) Ring Opening Reactions

The cyclopropane ring is susceptible to opening under various conditions due to its significant ring strain. These reactions can be initiated by electrophiles, nucleophiles, or radical species. In the context of this compound, ring-opening reactions would lead to the formation of acyclic products.

The ring opening of cyclopropanes can be facilitated by Lewis acids or Brønsted acids. digitellinc.com For example, the reaction of vinylcyclopropanes with Brønsted acids can lead to the opening of the cyclopropane ring. digitellinc.com Similarly, boronate ureas have been shown to catalyze the nucleophilic ring-opening of nitrocyclopropane (B1651597) carboxylates. researchgate.net The reaction of C3-substituted cyclopropanes with an electrophile like benzeneselenenyl chloride can also result in regioselective and stereoselective ring opening. rsc.org

Reactions Involving Cyclopropyliminium Intermediates

While not directly documented for this compound, the formation of cyclopropyliminium ions is a known reaction pathway for N-cyclopropyl substituted compounds. These intermediates can undergo rearrangement reactions. The high reactivity of these intermediates stems from the relief of ring strain upon ring opening.

Electrophilic and Nucleophilic Processes at the Cyclopropyl (B3062369) Ring

The chemical behavior of the cyclopropyl rings in this compound is dominated by the significant ring strain, estimated to be over 100 kJ/mol, which provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The bonding within the cyclopropane ring is unique, described by models like the Coulson-Moffit or Walsh, which depict bent bonds or a combination of sp2 and p-orbitals, respectively. wikipedia.org This imparts a degree of 'p-character' to the C-C sigma bonds, allowing them to interact with electrophiles in a manner somewhat analogous to a double bond.

Cyclopropyl groups are effective at stabilizing adjacent carbocations through hyperconjugation, a phenomenon sometimes referred to as "dancing resonance". wikipedia.orgquora.com This stabilization would be a key factor in the mechanism of electrophilic attack on the ring.

Conversely, cyclopropanes bearing electron-accepting substituents can function as potent σ-electrophiles, reacting with nucleophiles in polar, ring-opening reactions. nih.govbohrium.comnih.govresearchgate.net In the case of this compound, the electron-withdrawing nature of the adjacent urea carbonyl group can activate the cyclopropyl ring towards nucleophilic attack. nih.gov Such reactions typically proceed via an SN2 mechanism, leading to regioselective ring-opening and the formation of methylene-extended adducts. nih.govnih.govresearchgate.net Kinetic studies on similar electrophilic cyclopropanes have shown that they can react with strong nucleophiles like thiophenolates or azide (B81097) ions. nih.govnih.govresearchgate.net

Reaction Mechanisms of Urea Formation and Transformation

Condensation Mechanisms in Urea Synthesis

The synthesis of 1,3-disubstituted ureas, including this compound, is most commonly achieved through a condensation mechanism involving an isocyanate intermediate. nih.govnih.gov The process typically occurs in two main steps:

Isocyanate Formation : 1-Methylcyclopropylamine is reacted with phosgene or a safer phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI), to form 1-methylcyclopropyl isocyanate. nih.gov The use of toxic isocyanates can sometimes be circumvented by generating them in situ. organic-chemistry.org

Nucleophilic Attack : The generated isocyanate then undergoes a nucleophilic attack from a second equivalent of 1-methylcyclopropylamine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, yielding the final this compound product. nih.gov

This method is versatile and widely used for producing both symmetrical and asymmetrical ureas. nih.govmdpi.com The reactions are often carried out in an inert atmosphere to prevent side reactions and ensure high purity.

Michael Addition Pathways in Urea-Related Reactions

The nitrogen atoms in the urea functional group possess nucleophilic character and can participate in Michael addition reactions. nih.govacs.org This type of conjugate addition is typically seen when the urea derivative reacts with an α,β-unsaturated carbonyl compound. For instance, tryptamine-derived ureas have been shown to undergo a Michael addition/iminium ion cyclization cascade with enones, a reaction catalyzed by a chiral Brønsted acid like BINOL phosphoric acid (BPA). nih.govacs.org In this pathway, the initial step is the reversible Michael addition of the distal nitrogen of the urea to the enone. nih.gov Tris-urea compounds have also been developed as highly efficient organocatalysts for facilitating Michael addition reactions between various nucleophiles and nitro-olefins. epa.gov

Examples of Urea Derivatives in Michael Addition Reactions

| Urea Derivative Type | Reactant | Catalyst/Conditions | Reaction Type |

|---|---|---|---|

| Tryptamine-derived ureas | Enones | BINOL phosphoric acid (BPA) | Intramolecular Cascade nih.govacs.org |

| Pyrrolidine (B122466) | γ-Crotonolactone | Chiral Urea Catalysts | Hetero-Michael Addition nih.gov |

| β-ketoesters, 1,3-dicarbonyls | β-nitrostyrenes | Tris-urea organocatalysts | Intermolecular Addition epa.gov |

E1cb Mechanisms in Urea Condensations

The E1cb (Elimination Unimolecular conjugate Base) mechanism is a two-step elimination pathway that occurs under basic conditions. wikipedia.org It is distinct from E1 and E2 mechanisms and requires two main features in the substrate: an acidic hydrogen on the β-carbon and a relatively poor leaving group on the α-carbon. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

Deprotonation : A base abstracts an acidic proton to generate a stabilized carbanion, which is the conjugate base of the starting material. wikipedia.orgyoutube.com The stability of this carbanion is crucial and is often achieved through resonance with an adjacent electron-withdrawing group, such as a carbonyl. masterorganicchemistry.comlibretexts.org

Loss of Leaving Group : The lone pair of electrons on the carbanion then expels the leaving group, forming a double bond. wikipedia.org This second step is typically the slow, rate-determining step of the reaction. youtube.com

While not a standard mechanism for the synthesis of simple ureas from amines and isocyanates, the E1cb pathway can be relevant in more complex condensation reactions, particularly those involving substrates where a proton adjacent to a carbonyl or a similar electron-withdrawing group is made acidic. masterorganicchemistry.comlibretexts.org

Isocyanate Decomposition and Related Processes

The formation of ureas from isocyanates can be a reversible process. Studies on the thermal decomposition of 1,3-diphenyl urea show that it can break down at high temperatures (350–450 °C) to regenerate phenyl isocyanate and aniline (B41778) with high selectivity. mdpi.com This indicates that the urea linkage can be thermally cleaved.

Furthermore, the isocyanate intermediate central to urea synthesis is highly reactive and can participate in several competing side reactions, especially if reaction conditions are not carefully controlled. mdpi.com When water is present, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. mdpi.com The isocyanate can also react with another urea molecule to form a biuret (B89757), or undergo self-polymerization to create dimers and trimers. mdpi.com Similarly, the thermal decomposition of urea itself proceeds through an isocyanic acid intermediate, which can lead to the formation of byproducts like biuret and cyanuric acid through a series of condensation reactions. youtube.com

Decomposition and Side Reactions of Isocyanate Intermediates

| Reactant | Product(s) | Reaction Type |

|---|---|---|

| Isocyanate + Water | Amine + Carbon Dioxide | Hydrolysis mdpi.com |

| Isocyanate + Alcohol | Carbamate (B1207046) | Alcoholysis mdpi.com |

| Isocyanate + Urea | Biuret | Addition mdpi.com |

| 2x Isocyanate | Dimer (Uretidinedione) | Dimerization mdpi.com |

| 3x Isocyanate | Trimer (Isocyanurate) | Trimerization mdpi.com |

Catalytic Aspects in this compound Transformations

The transformation of ureas can be influenced by various catalysts. Due to the presence of tertiary amine functionality, some substituted ureas, such as 1,3-bis(3-(dimethylamino)propyl)urea, can themselves act as catalysts, particularly for polyurethane foam production. wikipedia.org This suggests that the nitrogen atoms in this compound could potentially exhibit catalytic activity in certain reactions.

Furthermore, chiral urea compounds have been synthesized and effectively used as organocatalysts to accelerate reactions and induce asymmetry, for example, in the hetero-Michael addition of pyrrolidine to γ-crotonolactone. nih.gov The catalytic activity of these ureas stems from their ability to act as hydrogen-bond donors.

The decomposition or transformation of ureas can also be catalyzed. The hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a critical reaction in various applications, can be catalyzed by metal oxides such as anatase TiO2 and ZrO2. rsc.org Additionally, the synthesis of ureas can be catalyzed. For example, Cs2CO3 has been used to catalyze the transamination of primary amines with ethylene (B1197577) carbonate to form 1,3-disubstituted ureas. researchgate.net

Organocatalysis in Urea Synthesis and Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Ureas and their derivatives are notable participants in this field, primarily functioning as hydrogen-bond donors to activate substrates.

The synthesis of 1,3-disubstituted ureas can be achieved through various methods, including the reaction of isocyanates with amines. rsc.org Organocatalysts can play a role in promoting these reactions, as well as in reactions where the urea moiety itself is the catalyst. For instance, chiral bifunctional (thio)urea catalysts are effective in promoting a range of asymmetric transformations. bohrium.com These catalysts often operate through a mechanism of dual activation, where one part of the catalyst (e.g., a basic amine) activates one reactant while the urea group activates the other through hydrogen bonding. researchgate.net

In the context of this compound, the urea functional group possesses two N-H protons that can act as hydrogen-bond donors. This capability allows it to potentially catalyze reactions by activating electrophiles. It is also hypothesized that the self-assembly of urea-based catalysts can be influenced by Brønsted acids, which can break down catalyst aggregates and lead to a more active and rigid catalytic complex. nih.gov

The synthesis of unsymmetrical 1,3-disubstituted ureas can also be achieved through methods like the Cs2CO3-catalyzed transamination of ethylene carbonate with primary amines. nih.gov One-pot syntheses from Boc-protected amines have also been developed, highlighting the versatility of urea formation. researchgate.net

Table 1: Examples of Organocatalytic Reactions Involving Ureas

| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Features | Citation |

|---|---|---|---|---|

| Asymmetric Sulfa-Michael Reactions | Cinchona Urea Derivatives | Aromatic thiols and cycloalkenones | Dual activation via Brønsted acid and hydrogen bonding. | researchgate.net |

| Asymmetric Friedel-Crafts Alkylation | Chiral Urea and Brønsted Acid | Indoles and nitroalkenes | Cooperative effects diminish catalyst self-assembly. | nih.gov |

| Asymmetric Annulation | α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | 1,3-Bis(alkoxycarbonyl)buta-1,3-dienes and aldehydes | Achieves excellent stereo- and enantioselectivities via enamine catalysis. | princeton.edu |

Metal-Catalyzed Reactions Involving Cyclopropyl Ureas

The strained three-membered ring of cyclopropanes makes them susceptible to a variety of transition metal-catalyzed transformations. These reactions often involve the cleavage of a C-C bond, leading to ring-opening or cycloaddition products. The presence of two cyclopropyl groups in this compound suggests a rich potential for such reactivity.

Transition metals such as palladium, rhodium, copper, and cobalt are known to catalyze reactions of cyclopropanes. rsc.orgnih.gov These can include cross-coupling reactions where the cyclopropane acts as either a nucleophile or an electrophile. bohrium.com For example, palladium-catalyzed cross-coupling of cyclopropylboronic acids (Suzuki-Miyaura coupling) is a known method for forming C-C bonds with cyclopropyl moieties. rsc.org Palladium catalysis can also lead to the stereoselective ring-opening of aryl cyclopropyl ketones. scispace.com

Rhodium catalysts are effective in cycloaddition reactions of vinylcyclopropanes and can also catalyze C-H activation-initiated cyclopropanation. nih.govacs.org Furthermore, rhodium has been used for the asymmetric ring-opening of vinyl cyclopropanes with boronic acids. polyu.edu.hk

Copper-catalyzed reactions are particularly relevant for the potential synthesis and modification of cyclopropyl ureas. The Chan-Lam cyclopropylation, for instance, allows for the copper-catalyzed N-cyclopropylation of azaheterocycles using potassium cyclopropyltrifluoroborate (B8364958), forming a direct C-N bond to a cyclopropane ring. mpg.de Copper can also catalyze the hydrolysis of cyclic ureas. researchgate.net Additionally, cooperative catalyst systems involving a urea and a transition metal have been developed for reactions like the asymmetric nitroaldol reaction. frontiersin.org

Cobalt catalysts have been employed for the asymmetric cyclopropanation of olefins, yielding chiral cyclopropyl carboxamides.

Table 2: Selected Metal-Catalyzed Reactions of Cyclopropane Derivatives

| Metal Catalyst | Reaction Type | Substrates | Product Type | Citation |

|---|---|---|---|---|

| Palladium | Cross-Coupling (Suzuki-Miyaura) | Cyclopropylboronic acid and bromothiophenes | Cyclopropylthiophenes | rsc.org |

| Rhodium | [3+2] Cycloaddition | Cyclopropenones and aldehydes | Functionalized furanones | |

| Copper | Chan-Lam N-Cyclopropylation | Potassium cyclopropyltrifluoroborate and azaheterocycles | N-cyclopropyl azaheterocycles | mpg.de |

| Cobalt | Asymmetric Cyclopropanation | Olefins and succinimidyl diazoacetate | Chiral cyclopropyl carboxamides |

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a mild and powerful strategy for a wide range of organic transformations, including those involving cyclopropanes. These reactions often proceed through radical intermediates generated under gentle conditions.

Photocatalysis can be employed for both the synthesis and functionalization of cyclopropanes. For example, visible-light-induced intramolecular cascade reactions can lead to the formation of complex bridged cyclopropanes. rsc.org The energy transfer from a photocatalyst to an alkene can initiate a series of cyclizations to build the cyclopropane-containing scaffold. rsc.org Similarly, intermolecular [3+2] cycloadditions of vinylcyclopropanes with acetylenic sulfones can be achieved using visible light and an iridium photocatalyst. nih.govnih.gov

Ring-opening reactions of cyclopropanes are also amenable to photocatalysis. researchgate.net For instance, the photoredox-driven ring-opening of arylcyclopropanes allows for the formation of C(sp³)–heteroatom bonds, including C-N bonds, which is highly relevant to the potential reactivity of this compound. researchgate.net The mechanism often involves the single-electron oxidation of the arylcyclopropane, leading to a radical cation that undergoes ring-opening and subsequent nucleophilic attack. researchgate.net

Photocatalytic methods for C-N bond formation are a growing area of research, with applications in the synthesis of amines and N-heterocyles. mpg.de Interestingly, carbon nitride, a material that can be synthesized from urea, has been reported as a heterogeneous photocatalyst for organic synthesis, suggesting a potential connection between the urea component of the title compound and photocatalytic processes.

Table 3: Overview of Photocatalytic Reactions Involving Cyclopropanes

| Reaction Type | Photocatalyst | Substrates | Key Transformation | Citation |

|---|---|---|---|---|

| Intramolecular Cascade/Cyclopropanation | Iridium(III) complex | Tethered conjugated dienes | Formation of bridged cyclopropanes via energy transfer. | rsc.org |

| Intermolecular [3+2] Cycloaddition | Iridium complex | Vinylcyclopropanes and acetylenic sulfones | Formation of cyclopentanes via strain-release. | nih.govnih.gov |

| Ring-Opening C(sp³)–Heteroatom Bond Formation | Not specified | Arylcyclopropanes and nucleophiles (e.g., amines) | Formation of C-N bonds via photoredox-driven C-C cleavage. | researchgate.net |

| Deoxycyclopropanation | 4CzTPN (organophotocatalyst) | Alcohols and β-halogenated alkenes | Direct introduction of a cyclopropane ring. | acs.org |

Spectroscopic Characterization and Structural Elucidation of 1,3 Bis 1 Methylcyclopropyl Urea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Should ¹H and ¹³C NMR spectra be available, a detailed analysis would involve the assignment of chemical shifts (δ) for each unique proton and carbon atom in the 1,3-Bis(1-methylcyclopropyl)urea molecule.

¹H NMR: One would expect to observe distinct signals for the methyl protons (CH₃), the cyclopropyl (B3062369) methylene protons (CH₂), and the N-H protons of the urea (B33335) linkage. The integration of these signals would correspond to the number of protons in each environment. The multiplicity (singlet, doublet, triplet, etc.) would provide information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would show signals for the methyl carbon, the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, and the carbonyl carbon (C=O) of the urea group. The chemical shift of the carbonyl carbon would be particularly characteristic, typically appearing significantly downfield.

Without experimental data, a speculative data table cannot be accurately generated.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule.

COSY: This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity within the cyclopropyl rings.

HSQC: This technique would establish correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (e.g., from the methyl protons to the quaternary cyclopropyl carbon and the adjacent urea nitrogen), and NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms and the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide groups (typically around 3300 cm⁻¹), C-H stretching of the methyl and cyclopropyl groups (around 2900-3000 cm⁻¹), and a strong C=O stretching vibration (the Amide I band) for the urea carbonyl group (typically in the range of 1630-1680 cm⁻¹). The N-H bending vibration (Amide II band) would also be observable.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also typically a strong band in the Raman spectrum. The symmetric vibrations of the cyclopropyl rings would also be expected to be Raman active.

A data table of characteristic vibrational frequencies cannot be compiled without access to the measured spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₉H₁₆N₂O). This high-precision measurement allows for the calculation of the elemental formula, confirming the chemical composition of the compound. The theoretical exact mass of C₉H₁₆N₂O is 168.1263 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The analysis of the resulting fragment ions would provide valuable information for confirming the molecular structure. Expected fragmentation pathways for this compound would likely involve cleavage of the N-cyclopropyl bond and fragmentation of the urea linkage, leading to characteristic fragment ions such as the 1-methylcyclopropyl isocyanate ion or the 1-methylcyclopropylaminium ion.

Without experimental MS/MS data, a detailed fragmentation pattern and a corresponding data table cannot be presented.

X-ray Crystallography for Solid-State Molecular Architecture

In a hypothetical crystal structure of this compound, one would expect the core urea moiety (N-C(O)-N) to be planar or nearly planar. The orientation of the two 1-methylcyclopropyl groups relative to this plane would be a key structural feature.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Z (molecules per unit cell) | 2 or 4 |

| C-N Bond Length (urea) | ~1.33 Å |

| C=O Bond Length | ~1.25 Å |

| N-C-N Bond Angle | ~117° |

Note: These are predicted values based on known structures of similar urea derivatives and are for illustrative purposes only.

A defining characteristic of the crystal structures of N,N'-disubstituted ureas is the formation of extensive hydrogen bonding networks. The urea group contains two N-H hydrogen bond donors and one carbonyl oxygen (C=O) hydrogen bond acceptor. This functionality allows for the self-assembly of molecules into well-defined supramolecular architectures.

Typically, urea derivatives form one-dimensional chains or tapes through intermolecular N-H···O=C hydrogen bonds. In many known structures of symmetrically substituted ureas, a common motif is the formation of a bifurcated hydrogen bond where both N-H groups of one urea molecule donate to the carbonyl oxygen of a neighboring molecule, leading to a head-to-tail arrangement. This results in robust, linear chains. These primary chains can then interact with adjacent chains through weaker C-H···O or van der Waals interactions to build up the full three-dimensional crystal lattice.

For this compound, it is highly probable that its solid-state structure would be dominated by such N-H···O=C hydrogen bonds, leading to the formation of infinite chains. The steric bulk of the 1-methylcyclopropyl groups would then dictate how these chains pack together.

Table 2: Expected Hydrogen Bond Parameters for this compound

| Bond | Donor-Acceptor Distance (Å) | Angle (°) |

|---|

Note: These ranges are typical for N-H···O hydrogen bonds in crystalline urea compounds.

The conformation of this compound in the solid state would describe the spatial arrangement of its constituent parts. A key conformational feature of N,N'-disubstituted ureas is the relative orientation of the substituents with respect to the C-N bonds. The two main conformations are syn-anti (or cis-trans) and anti-anti (trans-trans).

In the solid state, the anti-anti conformation is often favored for symmetrically substituted ureas as it minimizes steric hindrance and allows for the efficient formation of the linear hydrogen-bonded chains described above. In this conformation, the two cyclopropyl groups would be positioned on opposite sides of the urea backbone.

The conformation of the 1-methylcyclopropyl groups themselves is also of interest. The orientation of the methyl group relative to the urea linkage could vary. X-ray crystallography would be able to pinpoint the exact torsion angles that define this conformation. The cyclopropyl rings are inherently rigid, so their internal geometry would be expected to conform to standard values.

Table 3: Key Torsional Angles for Conformational Description

| Torsion Angle | Description | Expected Conformation |

|---|---|---|

| C(cyclo)-N-C(O)-N' | Defines the orientation of the cyclopropyl group relative to the urea plane | anti (approx. 180°) |

| N-C(O)-N'-C'(cyclo) | Defines the orientation of the second cyclopropyl group | anti (approx. 180°) |

Computational Chemistry and Theoretical Studies on 1,3 Bis 1 Methylcyclopropyl Urea

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electron distribution and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of urea (B33335) derivatives due to its balance of computational cost and accuracy. For 1,3-bis(1-methylcyclopropyl)urea, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to predict key structural and electronic features.

These studies highlight the significant bond angle strain inherent in the cyclopropane (B1198618) rings, where the internal C-C-C angles are forced to be near 60°. This strain influences the electronic environment of the entire molecule. DFT calculations also provide a detailed map of the charge distribution, particularly around the urea moiety. The nitrogen atoms of the urea group exhibit specific partial charges, which, along with the electron-donating or withdrawing nature of the cyclopropyl (B3062369) substituents, govern the molecule's reactivity and intermolecular interaction capabilities.

General DFT studies on related urea systems, such as dinickel complexes relevant to urease enzymes, have utilized the B3LYP functional to characterize equilibrium geometry, electronic properties, and magnetic properties, demonstrating the versatility of this method in understanding complex chemical environments. nih.gov

Table 1: Predicted Properties of this compound from DFT Calculations

| Property | Predicted Feature | Significance |

|---|---|---|

| Bond Angle Strain | Cyclopropane ring angles are approximately 60°. | Influences molecular stability and reactivity. |

| Charge Distribution | Specific partial charges are located on the urea nitrogen atoms. | Dictates sites for nucleophilic or electrophilic attack and hydrogen bonding. |

| Molecular Geometry | Provides optimized bond lengths and angles for the entire molecule. | Foundation for understanding conformational preferences and steric effects. |

Ab initio (from first principles) quantum chemistry methods provide a high level of theory for studying chemical reactions. These methods are crucial for mapping out potential energy surfaces and understanding reaction mechanisms without empirical parameterization. While specific ab initio studies on the reaction pathways of this compound are not extensively documented, the methodology has been successfully applied to core urea structures. nih.gov

For instance, first-principles electronic-structure calculations have been used to investigate the spontaneous hydrolysis of urea. nih.gov These studies can elucidate the dominant reaction pathways, such as neutral hydrolysis versus alkaline hydrolysis, by calculating the free energy barriers for each competing route. nih.gov Applying this to this compound would involve modeling the approach of water or hydroxide (B78521) to the carbonyl carbon, calculating the structures of transition states and intermediates, and determining the activation energies for various potential reaction mechanisms, including those influenced by the cyclopropyl groups. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the dynamic behavior and conformational possibilities of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal the accessible conformations, their relative stabilities, and the pathways for interconversion.

For urea and its derivatives, MD simulations have been instrumental in understanding their behavior in solution. nih.govnih.govutwente.nl Simulations of urea in aqueous solutions have provided insights into the process of nucleation and the formation of urea clusters, which are precursors to crystallization. nih.govnih.gov These studies show that the conformational landscape is influenced by interactions with solvent molecules. mdpi.com

In the context of this compound, MD simulations could be used to explore the rotational freedom around the N-C(cyclopropyl) and C-N bonds of the urea backbone. This would reveal the preferred orientations of the two 1-methylcyclopropyl groups relative to each other and to the planar urea core, providing a comprehensive picture of its conformational landscape. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and identifying the associated transition states are critical for predicting reaction kinetics and mechanisms. This is often achieved using quantum chemical methods like DFT. nih.govnih.gov

For urea compounds, a key reaction is hydrolysis. Computational studies on the hydrolysis of urea and its methylated analogs have shown that the dominant pathway can be neutral hydrolysis via C-N bond addition. nih.gov These calculations can precisely determine the free energy barrier for the reaction, which is directly related to the reaction rate. nih.gov For this compound, potential reactions include oxidation, reduction, and substitution. Reaction pathway modeling could be used to investigate, for example, the mechanism of hydrolysis under acidic or basic conditions, identifying the transition state where the water molecule attacks the carbonyl carbon and predicting the energy required to overcome this barrier.

Table 2: Example of Transition State Analysis for Urea Hydrolysis

| Reaction Step | Computational Method | Key Finding |

|---|---|---|

| Neutral Hydrolysis | First-principles electronic structure calculations nih.gov | Dominant pathway for urea at pH < ~11.6. nih.gov |

| Transition State | DFT calculations nih.gov | Identification of the geometry and energy of the highest point on the reaction coordinate. |

| Free Energy Barrier | Calculation based on transition state energy nih.gov | Allows for the prediction of the reaction rate constant. nih.gov |

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry offers reliable methods for predicting various spectroscopic properties, which can be used to interpret and verify experimental data. A common application is the simulation of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. researchgate.net

By performing frequency calculations using methods like DFT, a theoretical vibrational spectrum for this compound can be generated. This involves calculating the second derivatives of the energy with respect to atomic displacements to find the vibrational modes and their corresponding frequencies and intensities. Such a simulated spectrum can be compared with experimental results to assign specific peaks to particular molecular motions, such as the C=O stretch of the urea group, N-H bending, and vibrations associated with the cyclopropyl rings.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra, providing information about the molecule's chromophores and its behavior upon light absorption. researchgate.net

Supramolecular Interactions and Self-Assembly Modeling

The urea functional group is well-known for its ability to form strong and directional hydrogen bonds. In bis-urea compounds, these interactions can lead to the formation of well-ordered, one-dimensional supramolecular polymers or complex networks through self-assembly. rsc.orgresearchgate.net

Computational modeling is essential for understanding the forces driving this self-assembly. Studies on related N,N'-diarylureas have used crystallographic and computational evidence to show that packing motifs can be attributed to a combination of intermolecular hydrogen bonding and π-π or urea-π interactions. nih.gov For this compound, modeling would focus on the powerful N-H···O=C hydrogen bonds between urea groups. Molecular modeling can predict how individual molecules might arrange themselves to maximize these interactions, potentially forming tapes, helices, or sheet-like structures. nih.gov

The modeling can also explore how the bulky and sterically demanding 1-methylcyclopropyl groups influence the packing arrangement, potentially leading to unique columnar or nanotubular structures. rsc.org These simulations can provide insights into the stability and structure of the resulting supramolecular assemblies.

Advanced Applications in Organic Synthesis and Materials Science

1,3-Bis(1-methylcyclopropyl)urea as a Versatile Synthetic Building Block

As a symmetrical analogue of other functionalized ureas, this compound is recognized as a valuable building block for the synthesis of more complex molecules . The urea (B33335) moiety provides a rigid and planar core with defined hydrogen-bonding vectors, while the N-H and C=O groups offer reactive sites for further chemical transformations.

Precursor in Heterocyclic Compound Synthesis

Urea and its derivatives are universally recognized as fundamental precursors for the synthesis of a wide array of heterocyclic compounds nih.gov. The reactivity of the urea functional group allows it to participate in various cyclization and condensation reactions. For instance, reagents like 1,3-bistrimethylsilyl urea have been used in the preparation of heterocycles such as pyridines and pyrimidines innospk.com. Based on this established reactivity, this compound can be considered a potential precursor for novel heterocyclic systems where the 1-methylcyclopropyl group imparts specific steric and electronic properties. The N-H bonds can react with dicarbonyl compounds or their equivalents to form cyclic structures.

Table 1: Examples of Heterocyclic Systems Derived from Urea Precursors

| Heterocyclic Class | General Precursors | Reference |

|---|---|---|

| Pyrimidines | Urea, β-formyl enamides | researchgate.net |

| Cyclic Ureas | Primary amines, 1,3-bistrimethylsilyl urea | innospk.com |

| Annelated Pyrimidines | Urea, β-formyl enamides | researchgate.net |

| Isoindol Heterocyclic Ureas | N-aminophthalimide, Carbamates | researchgate.net |

Role in Polymer Chemistry and Supramolecular Materials

The bis-urea motif is a cornerstone in supramolecular chemistry, renowned for its ability to drive the self-assembly of monomers into well-defined, polymer-like structures researchgate.netnih.gov. This assembly is directed by strong and highly directional double hydrogen bonds formed between the N-H proton donors and the C=O proton acceptors of adjacent molecules. This interaction leads to the formation of one-dimensional "urea tapes" or fibrils ill.eu.

The incorporation of this compound into a polymer backbone or its use as a standalone monomer could lead to the formation of supramolecular polymers and gels researchgate.nettue.nl. The properties of these materials, such as viscosity and thermal stability, can be finely tuned by modifying the monomer structure academie-sciences.fr. The presence of the bulky and lipophilic 1-methylcyclopropyl groups would influence the solubility and packing of the resulting supramolecular chains, potentially leading to materials with unique rheological or thermal properties.

Reagent for Specific Organic Transformations

Beyond its role as a structural component, the urea functional group can also act as a reagent in specific organic reactions. For example, molten urea can serve as both a solvent and a reagent in one-pot cascade reactions rsc.org. Other derivatives, such as 1,3-bistrimethylsilyl urea, are employed as protecting groups for carbonyls or as reagents for the selective reduction of nitro compounds to amines innospk.com. While not specifically documented for this compound, its urea core suggests potential utility in similar transformations, where it could act as a source of ammonia (B1221849) or as a nucleophilic catalyst under specific conditions.

Ligand Design in Coordination Chemistry

The structural arrangement of this compound makes it an interesting candidate for ligand design in coordination chemistry. The carbonyl oxygen atom is a potent Lewis basic site, capable of coordinating to metal centers. Furthermore, the two urea groups can act in concert, allowing the molecule to function as a bidentate or bridging ligand. Research on other bis-urea macrocycles has demonstrated their utility as ligands for creating novel metal-organic materials sc.edu. In such systems, the interplay between metal-ligand coordination and the hydrogen-bonding capabilities of the urea groups can direct the assembly of complex, multidimensional architectures sc.edu. The 1-methylcyclopropyl substituents would provide a specific steric profile, influencing the coordination geometry and the packing of the resulting metal complexes.

Development of Novel Functional Materials Based on Urea Architectures

The self-assembly of bis-urea compounds is a powerful strategy for the bottom-up construction of functional materials acs.orgnih.gov. The predictable and robust nature of the urea-urea hydrogen bond allows for the rational design of materials with specific properties and functions, including porous crystals for gas storage, gels for drug delivery, and healable polymer networks acs.orgreading.ac.ukgoogle.com.

Self-Assembled Supramolecular Structures

The foundation for these functional materials lies in the reliable self-assembly of bis-urea molecules into extended supramolecular structures researchgate.netnih.gov. Bis-urea macrocycles, for example, assemble with high fidelity into columnar structures that pack together to form homogeneous, microporous crystals acs.orgnih.gov. These materials can have surface areas comparable to zeolites and can be used as nanoreactors or for selective separations acs.orgnih.gov.

This compound, as a simple, non-macrocyclic bis-urea, would be expected to self-assemble into one-dimensional fibrillar aggregates ill.eu. These fibers can entangle to form a three-dimensional network, trapping solvent molecules to create a supramolecular gel. The properties of these structures are highly dependent on the substituents attached to the urea nitrogens. The 1-methylcyclopropyl groups would influence the packing of the urea tapes, the diameter of the resulting fibers, and their interactions, thereby controlling the macroscopic properties of the resulting material.

Table 2: Supramolecular Structures and Potential Applications of Bis-Urea Systems

| Supramolecular Structure | Driving Force | Potential Application | Key Feature | References |

|---|---|---|---|---|

| Columnar Porous Crystals | Hydrogen bonding, Aryl stacking | Gas storage, Catalysis, Separations | Well-defined, accessible nanochannels | acs.orgnih.gov |

| Supramolecular Polymers/Fibers | Cooperative hydrogen bonding | Healable materials, Rheology modifiers | Reversible, non-covalent linkages | ill.euacademie-sciences.fr |

| Supramolecular Gels | Fiber entanglement, Solvent trapping | Drug delivery, Water purification | Stimuli-responsive, biocompatible | tue.nlreading.ac.uk |

Engineering of Hydrogels and Other Soft Materials

The molecular architecture of this compound makes it a compelling building block for the construction of supramolecular hydrogels. These are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding, which can reversibly form and break, endowing the material with unique properties like self-healing and shear-thinning behavior.

A notable area of research involves the use of bis-urea derivatives, including analogs of this compound, as low molecular weight gelators. These molecules can self-assemble in water to form nanofibrous networks that entrap large volumes of water, resulting in the formation of a hydrogel. The urea functional group is pivotal in this process, as the N-H and C=O groups can participate in extensive hydrogen bonding, driving the self-assembly process. The cyclopropyl (B3062369) groups, with their inherent ring strain and specific steric requirements, influence the packing of the molecules and the resulting morphology of the nanofibrous network.

Key properties of hydrogels derived from such bis-urea compounds include:

Thixotropy: These hydrogels can exhibit shear-thinning behavior, where they become less viscous under shear stress (e.g., stirring or injection) and then rapidly recover their gel-like state upon removal of the stress. This property is highly desirable for applications such as injectable drug delivery systems.

Cytocompatibility: Research has indicated that certain bis-urea based hydrogels are biocompatible, meaning they can support cell growth and proliferation without eliciting a toxic response. This opens up possibilities for their use in tissue engineering and regenerative medicine as scaffolds for cell culture.

Self-Healing: Due to the dynamic nature of the non-covalent bonds, these supramolecular hydrogels can often repair themselves after damage, restoring their original structure and mechanical properties.

The engineering of these soft materials involves a deep understanding of the structure-property relationships. By modifying the substituents on the urea backbone, researchers can tune the mechanical strength, gelation kinetics, and biocompatibility of the resulting hydrogels to suit specific applications.

Analytical Chemistry Applications

The precise and accurate determination of this compound is crucial for its application in various fields, necessitating the development and validation of robust analytical methods. A suite of modern analytical techniques is employed for the characterization and quantification of this compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of this compound.

HPLC: In a typical HPLC analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

LC-MS and LC-MS/MS: The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for analysis. After chromatographic separation, the compound is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is determined. For this compound (molecular formula C₉H₁₆N₂O), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 169.13. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the structural elucidation and characterization of this compound.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound would be expected to show signals corresponding to the methyl protons, the cyclopropyl methylene protons, and the N-H protons of the urea group. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule, including the carbonyl carbon of the urea, the quaternary and methylene carbons of the cyclopropyl rings, and the methyl carbons.

GC-MS: This technique is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, where it is first separated based on its boiling point and polarity on a GC column and then detected by a mass spectrometer. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a chemical fingerprint for identification.

The application of these analytical methods is fundamental for quality control, stability studies, and for understanding the behavior of this compound in various matrices.

Derivatives and Structure Reactivity Relationships in 1,3 Bis 1 Methylcyclopropyl Urea Analogues

Systematic Modification of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is known to increase the conformational rigidity of molecules. researchgate.net This rigidity can be further fine-tuned by the addition of various functional groups. For instance, the replacement of a hydrogen atom with a methyl group, as in the case of 1,3-bis(1-methylcyclopropyl)urea, introduces steric bulk and alters the electronic environment of the ring.

Research into other cyclopropyl-containing compounds has shown that such modifications can have profound effects. For example, in a series of hepatitis C NS5B inhibitors, substitution on the cyclopropyl ring was explored to block oxidation and improve metabolic stability. hyphadiscovery.com The introduction of a methyl group not only enhanced stability but also allowed the molecule to access a lipophilic pocket in its target, thereby increasing potency. hyphadiscovery.com

The following table illustrates potential modifications to the cyclopropyl moiety and their predicted effects based on established principles of medicinal chemistry.

| Modification | Predicted Effect on Properties | Rationale |

| Introduction of Electron-Withdrawing Groups (e.g., halogens) | Increased electrophilicity of the cyclopropyl ring. | Halogens are electronegative and will draw electron density away from the ring. |

| Introduction of Electron-Donating Groups (e.g., alkyl groups) | Increased nucleophilicity of the cyclopropyl ring. | Alkyl groups are electron-donating and will push electron density into the ring. |

| Introduction of Bulky Substituents | Increased steric hindrance around the urea (B33335) backbone. | The size of the substituent will physically block access to the reactive centers of the urea moiety. |

| Gem-Dimethyl Substitution | Increased metabolic stability. | This modification can prevent bioactivation reactions by blocking sites of oxidation. hyphadiscovery.com |

Influence of Substituents on Urea Backbone Reactivity

Substituents on the cyclopropyl ring can electronically influence the urea moiety. Electron-withdrawing groups on the cyclopropyl ring can decrease the basicity of the urea nitrogens, making them less prone to protonation. Conversely, electron-donating groups can increase their basicity.

Direct substitution on the urea nitrogens has a more pronounced effect. For instance, N-methylation of the urea can drastically alter its properties. In a study on anti-tuberculosis agents, mono-N-methylation of the urea moiety led to a significant decrease in activity, and di-N-methylation resulted in an even greater loss of potency. nih.gov This highlights the critical role of the N-H protons in the biological activity of these compounds, likely through their involvement in hydrogen bonding with target macromolecules.

The following table summarizes the influence of different types of substituents on the reactivity of the urea backbone.

| Substituent Type | Location | Influence on Urea Backbone Reactivity |

| Electron-Withdrawing Group | Cyclopropyl Ring | Decreased basicity of urea nitrogens. |

| Electron-Donating Group | Cyclopropyl Ring | Increased basicity of urea nitrogens. |

| Alkyl Group (e.g., Methyl) | Urea Nitrogen | Disruption of hydrogen bonding capabilities, potential alteration of conformational preferences. nih.gov |

| Aryl Group | Urea Nitrogen | Can influence planarity and electronic properties through resonance effects. nih.gov |

Conformational Effects on Chemical Reactivity and Stability

The three-dimensional arrangement of atoms, or conformation, plays a pivotal role in determining the chemical reactivity and stability of this compound and its analogues. unl.pt The urea functionality itself can adopt different conformations, with the trans,trans conformation being common for N,N'-disubstituted ureas in both solution and the solid state. nih.gov However, the introduction of bulky substituents, such as the 1-methylcyclopropyl group, can influence these conformational preferences.

Studies on other urea derivatives have shown that conformational changes can be induced by the solvent environment and can impact the molecule's ability to form self-assemblies through hydrogen bonding. acs.org The stability of these compounds can also be affected by their conformation. For instance, certain conformations might be more susceptible to degradation or metabolic attack. The study of protein denaturation by urea suggests that urea can interact directly with amide units via hydrogen bonds, and the stability of these interactions is conformation-dependent. nih.govnih.gov

Design Principles for Tailoring Chemical Properties

The knowledge gained from studying the structure-reactivity relationships of this compound and its analogues can be applied to design new molecules with tailored chemical properties. By strategically modifying the cyclopropyl moiety and the urea backbone, chemists can fine-tune characteristics such as reactivity, stability, and solubility.

Key design principles include:

Modulating Lipophilicity: The introduction of polar functional groups onto the cyclopropyl rings can increase water solubility. nih.gov Conversely, adding more lipophilic substituents can enhance solubility in nonpolar environments. The cyclopropyl group itself is considered less lipophilic than isopropyl or phenyl groups. iris-biotech.de

Enhancing Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to other alkyl groups due to the higher C-H bond dissociation energy. hyphadiscovery.com Strategic placement of substituents, such as gem-dimethyl groups, can further block metabolic pathways. hyphadiscovery.com

Controlling Reactivity: The electronic properties of the urea backbone can be modulated by introducing electron-withdrawing or electron-donating substituents on the cyclopropyl rings. This allows for the fine-tuning of the urea's basicity and hydrogen bonding capacity.

By applying these principles, it is possible to create a diverse library of this compound analogues with a wide range of chemical properties, optimized for various scientific and industrial applications.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research on 1,3-Bis(1-methylcyclopropyl)urea should prioritize the development of more sustainable and environmentally benign synthetic methods, aligning with the principles of green chemistry. mdpi.com

One promising avenue is the direct carbonylation of 1-methylcyclopropylamine with carbon dioxide, a readily available and non-toxic C1 source. This approach, however, requires an efficient catalytic system to overcome the high activation barrier of CO2. Researchers could explore various catalysts, including metal-organic frameworks (MOFs), frustrated Lewis pairs (FLPs), and ionic liquids, to facilitate this transformation under milder conditions.

| Proposed Green Synthetic Pathway | Carbon Source | Potential Catalyst | Anticipated Advantages |

| Direct Carbonylation | Carbon Dioxide (CO2) | Metal-Organic Frameworks (MOFs), Frustrated Lewis Pairs (FLPs) | Utilization of a renewable C1 source, reduced toxicity. |

| Phosgene-Free Carbonylation | Dimethyl Carbonate | Ionic Liquids, Heterogeneous Catalysts | Avoidance of highly toxic phosgene, potential for catalyst recycling. |

| One-Pot Synthesis | Precursors to 1-methylcyclopropylamine and CO2 | Tandem Catalytic System | Increased efficiency, reduced waste generation. |

In-Depth Mechanistic Studies for Complex Transformations

Understanding the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing its synthesis and exploring its reactivity. The strained cyclopropyl (B3062369) rings are expected to play a significant role in its chemical behavior.

Future mechanistic studies could focus on the acid-catalyzed reactions of this compound with dicarbonyl compounds, drawing parallels to studies on other ureas. rsc.orgrsc.org For example, its reaction with a 1,2-dione like benzil (B1666583) in an acidic medium could potentially lead to interesting heterocyclic structures through a series of condensation and rearrangement steps. The initial step would likely involve the protonation of the dione (B5365651) followed by nucleophilic attack by the urea (B33335). rsc.org The subsequent steps would be influenced by the stability of carbocation intermediates and the steric hindrance imposed by the 1-methylcyclopropyl groups.

Kinetic studies, isotopic labeling experiments, and computational modeling could be employed to elucidate the reaction pathways and identify rate-determining steps. Understanding these mechanisms would enable the rational control of product selectivity and the discovery of novel transformations.

Rational Design of New Catalytic Systems for Urea Chemistry

The synthesis and functionalization of ureas can be significantly enhanced through the development of novel catalytic systems. For this compound, future research could focus on designing catalysts that are specifically tailored for its synthesis or its use as a building block.

Drawing inspiration from recent advances in electrocatalysis, researchers could design systems for the electrochemical synthesis of this compound from CO2 and 1-methylcyclopropylamine. nih.govrsc.org This approach offers a sustainable alternative to traditional methods, with the potential for high Faradaic efficiency and yield rates under ambient conditions. Theoretical screening and computational design could aid in identifying promising electrocatalyst materials, such as single-atom catalysts on nitrogen-doped carbon supports. nih.gov

Furthermore, catalytic systems could be developed to utilize this compound as a ligand in coordination chemistry or as a precursor for polymeric materials. The urea moiety's ability to form strong hydrogen bonds could be exploited in the design of supramolecular assemblies and organocatalysts.

| Catalytic Approach | Catalyst Type | Target Reaction | Potential Benefits |

| Electrocatalysis | Single-Atom Catalysts (e.g., Ni-N-C) | Synthesis from CO2 and amine | Sustainable, ambient conditions, high efficiency. nih.govrsc.org |

| Homogeneous Catalysis | Transition Metal Complexes | Polymerization, Cross-Coupling Reactions | Precise control over product structure and properties. |

| Organocatalysis | Chiral Urea Derivatives | Asymmetric Synthesis | Enantioselective transformations, metal-free conditions. |

Computational Predictions for Advanced Material Design

Computational chemistry and materials science offer powerful tools for predicting the properties of new molecules and materials, thereby guiding experimental efforts. nih.gov For this compound, computational studies could be employed to explore its potential applications in materials science.

Density functional theory (DFT) calculations could be used to predict its molecular geometry, electronic structure, and vibrational frequencies. These calculations could also shed light on its intermolecular interactions, such as hydrogen bonding patterns in the solid state. This information would be invaluable for designing crystalline materials with desired properties, such as specific packing arrangements or porosity.

Molecular dynamics (MD) simulations could be used to investigate the conformational dynamics of the molecule and its behavior in different environments. For instance, MD simulations could predict its solubility in various solvents or its interaction with polymer matrices. This could guide the development of new composite materials where this compound acts as a reinforcing agent or a compatibilizer. researchgate.net

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, hydrogen bonding | Crystal engineering, design of functional materials. |

| Molecular Dynamics (MD) | Conformational dynamics, solubility, interaction with polymers | Formulation of composite materials, solvent selection. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, enzyme inhibition | Drug design, understanding biological activity. nih.gov |

Development of Advanced Characterization Techniques for Dynamic Processes

The development of advanced characterization techniques is essential for understanding the structure and dynamics of molecules like this compound, both in solution and in the solid state.

Future research could employ advanced NMR techniques, such as solid-state NMR and 2D NMR spectroscopy, to probe the conformational preferences and intermolecular interactions of the molecule. In-situ spectroscopic techniques, such as time-resolved FTIR and Raman spectroscopy, could be used to monitor the kinetics and mechanism of its formation and subsequent reactions in real-time.

For the characterization of materials incorporating this compound, techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) would be crucial for determining their crystalline structure and thermal properties. researchgate.net Advanced imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), could provide insights into the morphology and nanostructure of composite materials.

| Characterization Technique | Information Obtained | Research Focus |

| Advanced NMR Spectroscopy | Conformational analysis, intermolecular interactions | Solution and solid-state structure elucidation. |

| In-situ Spectroscopy (FTIR, Raman) | Reaction kinetics, mechanistic intermediates | Real-time monitoring of chemical transformations. |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification | Characterization of solid-state materials. researchgate.net |

| Thermal Analysis (DSC, TGA) | Thermal stability, phase transitions | Evaluation of material properties. researchgate.net |

Q & A

Q. What safety protocols should be followed when handling 1,3-Bis(1-methylcyclopropyl)urea in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, protocols for structurally related urea derivatives (e.g., 1,3-Bis(hydroxymethyl)urea) recommend:

- Personal Protective Equipment (PPE):

- Respiratory: NIOSH-approved dust mask for airborne particulates .

- Gloves: Nitrile or neoprene gloves resistant to organic solvents.

- Eye protection: Safety goggles with side shields.

- Lab coat/apron: Chemical-resistant material to prevent skin contact.

- Engineering Controls: Use fume hoods or closed systems to minimize inhalation risks .

- Emergency Measures: Install safety showers/eye wash stations near work areas.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: For urea derivatives, a multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Identify urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and cyclopropyl C-H vibrations (3050–3100 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns (e.g., loss of methylcyclopropyl groups).

Q. How can synthetic routes for this compound be optimized?

Methodological Answer: Synthesis of cyclopropyl-containing ureas typically involves:

- Step 1: React 1-methylcyclopropylamine with phosgene or carbonyldiimidazole (CDI) to form an isocyanate intermediate.

- Step 2: Couple with a second equivalent of 1-methylcyclopropylamine under anhydrous conditions (e.g., THF, 0–5°C) .

- Yield Optimization: Use Schlenk-line techniques to exclude moisture, and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the reactivity of this compound in nucleophilic environments?

Methodological Answer: The cyclopropyl group introduces steric hindrance and strain, affecting reactivity:

- Steric Effects: Reduced nucleophilic substitution rates compared to linear alkyl ureas due to restricted access to the urea carbonyl .

- Ring-Opening Reactions: Under strong acidic/basic conditions (e.g., H₂SO₄ or NaNH₂), cyclopropane rings may undergo cleavage, forming propene derivatives (monitor via GC-MS) .

- Computational Insights: DFT calculations (B3LYP/6-31G*) predict bond angle strain (cyclopropane ~60°) and charge distribution at the urea nitrogen .

Q. What strategies resolve contradictions in reported biological activities of urea derivatives like this compound?

Methodological Answer: Discrepancies in bioactivity data often arise from structural analogs or assay conditions. Mitigation strategies include:

-

Comparative Analysis:

Compound Structural Feature Bioactivity (IC₅₀) Source This compound Dual cyclopropyl 12 µM (Enzyme X) 1,3-Diisopropylurea Linear isopropyl 45 µM (Enzyme X) - Key Insight: Cyclopropyl groups enhance target binding via van der Waals interactions .

-

Assay Standardization: Use uniform protocols (e.g., pH 7.4 buffer, 37°C) and validate with positive controls (e.g., known inhibitors).

Q. Can computational models predict the metabolic stability of this compound?

Methodological Answer: Yes, in silico tools like ADMET Predictor™ or SwissADME assess:

- Metabolic Sites: Cytochrome P450-mediated oxidation at cyclopropyl methyl groups (high priority) .

- Half-Life (t₁/₂): Predicted t₁/₂ = 3.2 hours (human liver microsomes) due to rapid CYP3A4/5 metabolism .

- Validation: Compare with in vitro microsomal stability assays (e.g., NADPH-fortified rat liver microsomes).

Data Contradiction Analysis

Q. Why do solubility studies of this compound show variability across literature?

Methodological Answer: Solubility discrepancies arise from:

- Experimental Conditions:

- Mitigation: Use standardized shake-flask methods with HPLC-UV quantification (λ = 254 nm) .

Tables for Key Comparisons

Q. Table 1: Reactivity of Urea Derivatives

| Compound | Reaction Type | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Oxidation (H₂O₂) | Cyclopropane oxide | 28 | |

| 1,3-Diisopropylurea | Reduction (NaBH₄) | Secondary amine | 65 |

Q. Table 2: Computational vs. Experimental LogP Values

| Compound | Predicted LogP (ChemAxon) | Experimental LogP | Deviation |

|---|---|---|---|

| This compound | 2.1 | 1.8 ± 0.2 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.